RXDX-106 - 1437321-24-8

RXDX-106

Catalog Number: EVT-263589
CAS Number: 1437321-24-8
Molecular Formula: C31H26F2N4O6
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RXDX-106, also known as RXDX-106, is a small molecule kinase inhibitor with potent and selective inhibitory activity against the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) and the hepatocyte growth factor receptor (c-Met; HGFR) [, , ]. It is currently under preclinical development as a potential anticancer therapeutic agent [, ]. RXDX-106 has shown promising activity in inhibiting tumor growth and progression, especially in cancers where TAM and c-Met overexpression contribute to disease progression and resistance to other therapies [, , , ].

Erlotinib

Relevance: Research suggests that resistance to EGFR tyrosine kinase inhibitors, such as Erlotinib, can be mediated by the upregulation of TAM family kinases, including AXL []. RXDX-106, as a pan-TAM inhibitor, has shown potential in overcoming this resistance mechanism. Studies have explored the co-treatment of RXDX-106 and Erlotinib as a potential strategy to enhance anti-tumor activity in Erlotinib-resistant NSCLC [].

Capmatinib

Relevance: While RXDX-106 demonstrates inhibitory activity against both TAM family kinases and c-MET [], Capmatinib specifically targets c-MET. The research highlights the potential of both compounds in addressing MET-driven cancers, but with distinct selectivity profiles.

Tepotinib

Relevance: Similar to Capmatinib, Tepotinib also specifically targets c-MET, unlike RXDX-106 which exhibits a broader inhibitory profile encompassing both TAM and c-MET []. The research underscores the shared interest in targeting MET-driven cancers, albeit with different selectivity approaches.

Paclitaxel

Relevance: Paclitaxel is mentioned as a standard-of-care treatment option for certain cancers, including non-small cell lung cancer (NSCLC) []. RXDX-106 has demonstrated superior efficacy compared to Paclitaxel in preclinical models of NSCLC, suggesting its potential as a novel therapeutic agent for this disease [].

Anti-CTLA-4 Antibodies

Relevance: Anti-CTLA-4 antibodies are often used in combination with other cancer therapies, including targeted therapies and chemotherapy. RXDX-106 has shown synergistic anti-tumor effects when combined with anti-CTLA-4 antibodies in preclinical studies, suggesting its potential as a component of combination immunotherapy regimens [].

Anti-PD-1 Antibodies

Relevance: Anti-PD-1 antibodies have demonstrated significant clinical efficacy in treating a wide range of cancers, either as monotherapy or in combination with other therapies. RXDX-106 has been shown to enhance the anti-tumor effects of anti-PD-1 antibodies in preclinical studies, suggesting its potential as a combination partner for enhancing immune checkpoint blockade therapy [, ].

Source and Classification

CEP-40783 has been identified through extensive biochemical screening aimed at discovering novel inhibitors targeting AXL and c-Met. Its classification falls under the category of kinase inhibitors, specifically designed to disrupt the signaling pathways associated with tumor growth and metastasis. The compound's efficacy has been demonstrated in preclinical studies focusing on breast cancer, non-small cell lung cancer, and pancreatic cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of CEP-40783 involves multiple steps that include the preparation of key intermediates followed by their coupling to form the final product. Although specific proprietary details regarding the synthesis are not fully disclosed, it is known that the process includes:

  1. Formation of Dioxo-Pyrimidine Core: The initial step typically involves constructing the pyrimidine ring with appropriate functional groups.
  2. Introduction of Fluorophenyl Group: A fluorinated phenyl group is introduced to enhance the compound's biological activity.
  3. Carboxamide Formation: The final step involves converting the intermediate into a carboxamide derivative, which is crucial for its inhibitory activity against AXL and c-Met .

Industrial production methods are likely optimized for high yield and purity, adhering to stringent quality control measures necessary for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of CEP-40783 is C31H26F2N4O6C_{31}H_{26}F_{2}N_{4}O_{6}. Its structural representation includes a complex arrangement featuring:

  • Pyrimidine Ring: Central to its structure, contributing to its biological activity.
  • Fluorinated Phenyl Group: Enhances binding affinity to target kinases.
  • Dioxo Functional Groups: Essential for the compound's interaction with biological targets.

The InChI Key for CEP-40783 is FKCWHHYUMFGOPY-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

CEP-40783 primarily acts through competitive inhibition of AXL and c-Met kinases. The mechanism involves binding to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation. This inhibition leads to:

  1. Reduced Cell Proliferation: Inhibition of downstream signaling pathways associated with cell growth.
  2. Induction of Apoptosis: Triggering programmed cell death in cancer cells that rely on these pathways for survival .

In vitro studies have shown that CEP-40783 exhibits dose-dependent inhibition of AXL phosphorylation, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

Process and Data

The mechanism by which CEP-40783 exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to AXL and c-Met, it effectively blocks their kinase activity.
  2. Impact on Signaling Pathways: This inhibition disrupts critical signaling cascades that promote tumor growth and metastasis.
  3. Cellular Effects: Experimental data indicate that treatment with CEP-40783 leads to decreased cell migration and invasion in cancer cell lines expressing high levels of AXL and c-Met .

Laboratory studies have demonstrated that CEP-40783 can significantly reduce the phosphorylation levels of these kinases over time.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CEP-40783 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 578.56 g/mol.
  • Solubility: Specific solubility data are not extensively documented but are essential for formulation purposes in pharmaceutical applications.
  • Stability: Stability studies under various conditions are critical for understanding storage requirements and shelf life.

These properties are vital for determining the compound's behavior in biological systems and its potential formulation as a therapeutic agent .

Applications

Scientific Uses

CEP-40783 has significant potential applications in oncology due to its targeted action against AXL and c-Met kinases:

  1. Cancer Treatment: As a selective inhibitor, it is being explored in clinical settings for treating various cancers, including breast cancer, non-small cell lung cancer, and pancreatic cancer.
  2. Research Tool: It serves as a valuable tool in research laboratories for studying the roles of AXL and c-Met in cancer biology.
  3. Combination Therapies: There is ongoing research into using CEP-40783 in combination with other therapeutic agents to enhance treatment efficacy against resistant tumor types .

Properties

CAS Number

1437321-24-8

Product Name

CEP-40783

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide

Molecular Formula

C31H26F2N4O6

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38)

InChI Key

FKCWHHYUMFGOPY-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F

Solubility

Soluble in DMSO

Synonyms

CEP-40783; CEP40783; CEP 40783; RXDX-106; RXDX 106; RXDX106.

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.